Hexaflumuron

描述

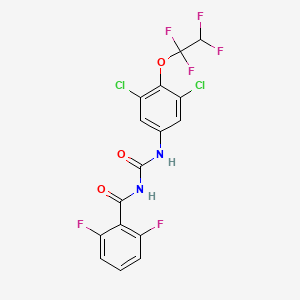

Hexaflumuron is a benzoylphenylurea insecticide known for its role as a chitin synthesis inhibitor. It is primarily used to control pests such as termites and other insects by disrupting their growth and development. This compound is a white, odorless powder at room temperature and is denser than water .

准备方法

合成路线和反应条件: 六氟虫脒可以使用 3,5-二氯-4-(1,1,2,2-四氟乙氧基)苯胺和氰酸钠作为起始原料进行合成。该过程包括以下步骤:

相转移催化: 反应在乙酸水溶液中,使用相转移催化剂,在 0 到 80 °C 的温度下进行 1 到 12 小时。得到的产物是 3,5-二氯-4-(1,1,2,2-四氟乙氧基)苯基脲。

缩合反应: 该中间体然后在无水氯化锌和无水三氯化铝作为催化剂的情况下与 2,6-二氟苯甲酰氯反应。反应在 65 到 150 °C 的温度下进行 1 到 24 小时,在真空条件下除去氯化氢气体。

工业生产方法: 六氟虫脒的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺确保了高产率、产品纯度和安全性,使其适用于商业应用 .

化学反应分析

Degradation Pathways

Hexaflumuron undergoes two primary degradation mechanisms:

Hydrolysis

-

Conditions : Alkaline aqueous environments (pH > 7) accelerate hydrolysis, while stability is maintained under acidic or neutral conditions.

-

Mechanism : Cleavage of the urea functional group (C=O-NH-) yields 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline and other derivatives.

Photodegradation

-

Conditions : Exposure to UV light or sunlight induces breakdown.

-

Products : Photolytic cleavage generates fluorine-containing fragments and chlorinated aromatic byproducts.

Environmental and Experimental Factors

Temperature and pH significantly influence degradation kinetics and toxicity:

Temperature-Dependent Reactivity

Experimental LC₅₀ values for Apolygus lucorum demonstrate increased toxicity of this compound at elevated temperatures, suggesting enhanced degradation or bioactivity :

| Temperature (°C) | Pre-exposure Time (h) | LC₅₀ (mg/L) | Toxicity Coefficient (TC) |

|---|---|---|---|

| 15 | 0 | 1800.06 | +73.80 |

| 35 | 24 | 60.79 | -6.47 |

Key Observations :

-

At 15°C, toxicity increases sharply with extended pre-exposure time (LC₅₀: 1800.06 → 237.40 mg/L over 24 h) .

-

Negative TC values at 35°C indicate reduced efficacy under prolonged high-temperature exposure .

Structural Determinants of Reactivity

The molecular structure (SMILES: C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F) highlights reactive sites:

-

Urea moiety : Susceptible to hydrolysis.

-

Chlorine and fluorine substituents : Enhance electron-withdrawing effects, stabilizing intermediates during degradation.

Industrial and Environmental Implications

-

Soil Persistence : Anaerobic soil conditions prolong half-life (40–64 days), increasing environmental retention.

-

Agricultural Runoff : Alkaline water systems accelerate hydrolysis, generating bioaccumulative aniline derivatives.

Degradation Product Toxicity

| Degradation Product | Potential Hazard |

|---|---|

| 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | Mitochondrial dysfunction, oxidative stress |

| Fluorinated fragments | Neurobehavioral toxicity |

科学研究应用

Hexaflumuron is a systemic insect growth regulator (IGR) belonging to the benzoylurea family of pesticides . It primarily functions by inhibiting chitin synthesis in insects .

Mode of Action: this compound disrupts the development of insects by interfering with chitin production, a crucial component of their exoskeletons . This makes it effective against various pests in both laboratory and field settings .

Applications in Pest Control

- Agriculture: Pesticides, including this compound, are used in agriculture to manage pests, although their effects can be non-selective and pose risks to both humans and animals .

- Termite Control: this compound is used to control subterranean termites . The application method, often involving bait stations, reduces the likelihood of environmental exposure in aquatic ecosystems .

- Dengue Vector Control: Studies have explored the use of this compound against Aedes albopictus, a vector for dengue fever. Effective control has been observed in container habitats with specific application rates .

- Fruit Fly Control: this compound-containing baits have been applied to eliminate fruit fly colonies .

Toxicology and Safety

- This compound is considered a low-toxicity chemical, with a rat LD50 of over 5000 mg/kg .

- Exposure to this compound can occur through skin absorption, respiration, or ingestion, potentially leading to adverse effects like headaches, dizziness, and nausea .

- Studies on rats indicate that this compound can induce neurobehavioral toxicity through oxidative stress, affecting mitochondrial function and activating apoptotic pathways . It has been shown to target the cerebral cortex and striatum .

Case Studies and Research Findings

- A study involving rats demonstrated that this compound (HFM) and hymexazol (HML) can lead to increased MDA levels and decreased GSH and CAT activity in the brain, with HML exhibiting more pronounced neurotoxicity than HFM .

- Behavioral evaluations revealed that rats exposed to HFM and HML showed reduced time spent in lit areas and decreased falling time in rod walking tests, suggesting neurobehavioral changes .

- In the context of Aedes albopictus control, this compound at a rate of 0.01 mg(ai)/l resulted in a 100% reduction in immature density in garden pots . A rate of 0.1 mg(ai)/l led to a 100% reduction in pupal density over approximately three weeks in both pots and tires .

作用机制

Hexaflumuron functions as an insect growth regulator by inhibiting chitin synthesis. Chitin is a crucial component of the insect exoskeleton. By disrupting its synthesis, this compound prevents insects from forming a new exoskeleton, leading to their death. The molecular targets include enzymes involved in the chitin synthesis pathway, and the compound activates the JNK-dependent apoptosis pathway .

相似化合物的比较

六氟虫脒属于苯甲酰苯脲类杀虫剂家族,其中包括地氟虫脒、氟虫脒和氟铃脲等化合物。这些化合物具有相似的作用机制,但在具体应用和功效方面有所不同:

地氟虫脒: 主要用于农业中的害虫控制。

氟虫脒: 常用于林业和农业。

氟铃脲: 用于兽医学中控制宠物身上的跳蚤.

生物活性

Hexaflumuron is a chitin synthesis inhibitor classified as an insect growth regulator (IGR). It is primarily used in pest management due to its specific action on the physiology of insects, particularly in disrupting their developmental processes. This article discusses the biological activity of this compound, including its biochemical effects, toxicity, and implications for pest control.

This compound operates by inhibiting the synthesis of chitin, a vital component of the exoskeleton in insects. This disruption leads to several physiological and biochemical changes:

- Ovicidal and Larvicidal Effects : Research indicates that this compound exhibits both ovicidal and larvicidal properties. It significantly prolongs the developmental period of eggs and first instar larvae, affecting their growth and survival rates .

- Reduction in Energy Reserves : The compound has been shown to decrease glycogen and trehalose levels in treated larvae, which are crucial energy sources for insects. For instance, this compound-treated larvae exhibited a glycogen content reduction by approximately 1.8 times compared to controls .

- Impact on Lipid Metabolism : Studies have reported significant alterations in lipid content among larvae exposed to this compound, although not all studies observe consistent results regarding lipid levels compared to control groups .

Biochemical Effects

The biochemical impact of this compound extends beyond mere growth inhibition:

- Altered Sugar Content : The treatment leads to significant reductions in trehalose and glucose levels in larvae, indicating a disruption in carbohydrate metabolism .

- Neurotoxicity : this compound has been associated with neurotoxic effects in mammalian models. Studies show that exposure results in changes in mRNA expression levels of apoptosis-related genes such as JNK, Bax, and Bcl-2, suggesting that this compound may induce oxidative stress and neurobehavioral toxicity .

Case Studies

Several studies illustrate the biological activity of this compound across different insect species:

- Elm Leaf Beetle (Xanthogaleruca luteola) :

- Aedes aegypti Larvae :

- Harmonia axyridis (Ladybird Beetle) :

Comparative Data Table

The following table summarizes key findings from various studies on the effects of this compound:

常见问题

Q. What experimental designs are recommended for evaluating hexaflumuron's effects on insect development?

Basic Research Question

To assess this compound’s sublethal effects, use bioassays with LC25 concentrations (sublethal doses) to monitor larval growth, molting success, and biochemical markers (e.g., trehalose, glyceride levels). Include control groups and measure parameters like larval duration, pupal weight, and mortality rates. Replicate experiments at least three times and use ANOVA with post-hoc LSD tests for statistical validation .

Q. How should researchers handle contradictions in reported efficacy of this compound across different insect species?

Advanced Research Question

Contradictions may arise due to species-specific sensitivity or methodological variations. Address this by:

- Conducting comparative dose-response studies under standardized conditions (e.g., temperature, humidity).

- Analyzing chitin synthesis pathways using molecular techniques (e.g., RNA sequencing to identify gene expression differences).

- Cross-referencing data with studies on related benzoylurea compounds to identify structural-activity relationships .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Use non-permeable gloves, protective eyewear, and lab coats to prevent skin/eye contact.

- Work under fume hoods to avoid inhalation of fine particles.

- Store separately from oxidizers (e.g., chlorates, nitrates) to prevent hazardous reactions.

- Dispose of waste via approved chemical disposal facilities, adhering to GHS classification H402/H412 (harmful to aquatic life) .

Q. How can researchers assess this compound's environmental persistence and non-target toxicity?

Advanced Research Question

- Perform soil column experiments to measure adsorption coefficients (Kd) and half-life under varying pH/temperature.

- Use microcosm studies with aquatic invertebrates (e.g., Daphnia magna) to evaluate chronic toxicity (OECD Test Guideline 211).

- Reference GHS Category 2B/3 aquatic toxicity data and model environmental fate using software like EPI Suite .

Q. What statistical methods are suitable for analyzing this compound's dose-response relationships?

Basic Research Question

- Apply probit analysis to calculate LC50/LC25 values and confidence intervals.

- Use time-to-event analysis (e.g., Kaplan-Meier survival curves) for molting inhibition studies.

- Validate significance with one-way ANOVA and LSD tests (α = 0.05), ensuring data normality via Shapiro-Wilk tests .

Q. How does this compound interact with other pesticides in integrated pest management (IPM)?

Advanced Research Question

- Test synergistic combinations (e.g., with profenofos) using Abbott’s formula or Colby’s method for interaction coefficients.

- Design field trials with rotational application schedules to delay resistance.

- Monitor enzymatic activity (e.g., esterase, glutathione-S-transferase) to detect metabolic cross-resistance .

Q. What methodologies are recommended for studying this compound's stability under environmental stressors?

Advanced Research Question

- Conduct accelerated stability tests (40°C/75% RH for 6 months) per ICH guidelines.

- Use HPLC-UV to quantify degradation products and identify breakdown pathways (e.g., hydrolysis, photolysis).

- Compare results with thermal decomposition data (melting point: 202–205°C) to predict field stability .

Q. How can researchers optimize bait formulations for this compound delivery in termite colonies?

Advanced Research Question

- Test cellulose-based matrices infused with 0.5–1% this compound for palatability and transfer efficiency.

- Track colony collapse using mark-release-recapture techniques and monitor secondary poisoning effects on symbiotic fungi (Termitomyces spp.).

- Validate field efficacy against benchmarks like the Sentricon® system .

Q. What experimental approaches reconcile discrepancies in this compound’s effects on larval vs. pupal development stages?

Advanced Research Question

- Conduct stage-specific exposure assays (e.g., treat eggs vs. larvae) and measure hormone titers (e.g., ecdysteroids) via ELISA.

- Compare chitin content in cuticles using colorimetric assays (e.g., Morgan-Elson method).

- Reference studies showing prolonged larval duration (20.42 days) and reduced pupal weight in E. insulana .

Q. How should researchers design studies to evaluate this compound resistance in pest populations?

Advanced Research Question

属性

IUPAC Name |

N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F6N2O3/c17-7-4-6(5-8(18)12(7)29-16(23,24)14(21)22)25-15(28)26-13(27)11-9(19)2-1-3-10(11)20/h1-5,14H,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNPBRKPHBKNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F6N2O3 | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032620 | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC], WHITE CRYSTALS OR POWDER. | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Methanol 11.3, xylene 5.2 (both g/l @ 20 °C), In water, 0.027 mg/l @ 18 °C, Solubility in water, mg/l at 18 °C: 0.027 (practically insoluble) | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water=1): 1.7, Density (at 20 °C): 1.68 g/cm³ | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000044 [mmHg], 4.43X10-7 mm Hg @ 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid | |

CAS No. |

86479-06-3 | |

| Record name | Hexaflumuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86479-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaflumuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086479063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexaflumuron (ISO); 1-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW50R449T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

202-205 °C | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。